(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione
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Overview
Description
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione is a heterocyclic compound that features a unique oxazepine ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for maintaining the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Scientific Research Applications
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological context and the substituents present on the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione: Lacks the methyl group at the 5-position.
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-one: Contains a carbonyl group instead of a thione group.
Uniqueness
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione is unique due to the presence of both an amino group and a thione group within the oxazepine ring, which imparts distinct chemical reactivity and biological activity. The methyl group at the 5-position further enhances its steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2OS |
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Molecular Weight |
208.28 g/mol |
IUPAC Name |
(3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepine-4-thione |
InChI |
InChI=1S/C10H12N2OS/c1-12-8-4-2-3-5-9(8)13-6-7(11)10(12)14/h2-5,7H,6,11H2,1H3/t7-/m0/s1 |
InChI Key |
WENDXLNXBQDIKC-ZETCQYMHSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=S)N |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=S)N |
Origin of Product |
United States |
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